molecular formula C16H17O2P B14447254 1-(Diphenylphosphoryl)butan-2-one CAS No. 73270-33-4

1-(Diphenylphosphoryl)butan-2-one

Cat. No.: B14447254
CAS No.: 73270-33-4
M. Wt: 272.28 g/mol
InChI Key: VRXQSWAYHDCBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diphenylphosphoryl)butan-2-one is an organic compound with the molecular formula C16H17O2P. It is characterized by the presence of a diphenylphosphoryl group attached to a butan-2-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Diphenylphosphoryl)butan-2-one can be synthesized through multiple-step organic synthesis. One common method involves the reaction of diphenylphosphine oxide with butan-2-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylphosphoryl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .

Scientific Research Applications

1-(Diphenylphosphoryl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Diphenylphosphoryl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Diphenylphosphoryl)butan-2-one is unique due to the presence of both the diphenylphosphoryl group and the butan-2-one backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis .

Properties

CAS No.

73270-33-4

Molecular Formula

C16H17O2P

Molecular Weight

272.28 g/mol

IUPAC Name

1-diphenylphosphorylbutan-2-one

InChI

InChI=1S/C16H17O2P/c1-2-14(17)13-19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13H2,1H3

InChI Key

VRXQSWAYHDCBOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.